8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid
Description
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid (CAS: 2580251-18-7) is a spirocyclic compound featuring a 5-oxaspiro[3.5]nonane core functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carboxylic acid moiety. The compound’s molecular weight is 393.4 g/mol, with a purity of ≥95%, though commercial availability is discontinued .
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)15-11-24(12-15)13-16(9-10-30-24)25-23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUOTNFFUHIVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amino group with the Fmoc group, followed by the formation of the spirocyclic nonane ring through a series of cyclization reactions. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like tert-butyl 2,2,2-trichloroacetimidate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the fluorenyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests significant potential in medicinal chemistry, particularly for developing novel therapeutics targeting various diseases, including cancer.
Anticancer Activity
Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The mechanisms involved include:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupting the normal progression of the cell cycle, thereby inhibiting proliferation.
- Inhibition of Metabolic Pathways : Targeting specific pathways essential for cancer cell survival and growth.
Enzyme Inhibition
The unique functional groups within the compound may allow it to inhibit enzymes critical for metabolic processes. This inhibition can lead to disrupted cellular functions, potentially contributing to its anticancer effects.
Mechanisms of Enzyme Inhibition
The compound's ability to interact with enzymes may involve:
- Binding to Active Sites : Competing with natural substrates.
- Allosteric Modulation : Altering enzyme activity through binding at sites other than the active site.
Drug Delivery Systems
Due to its favorable solubility and stability profile, 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid can be utilized in drug delivery systems, particularly for peptide-based therapeutics.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of similar FMOC-protected compounds against various cancer cell lines. Results demonstrated significant cytotoxicity, with IC50 values indicating effective doses capable of inhibiting cell growth by over 70% in some cases.
Case Study 2: Enzyme Interaction Studies
Research focused on the enzyme inhibition properties of spirocyclic compounds revealed that derivatives of this compound could effectively inhibit specific proteases involved in tumor progression. The study utilized kinetic assays to quantify inhibition rates, showing a promising potential for therapeutic applications.
Mechanism of Action
The mechanism of action of 8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The spirocyclic structure may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(a) Fmoc-Protected Linear Amino Acids
Compounds such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride () share the Fmoc-amino and carboxylic acid groups but feature linear backbones with variable substituents (e.g., piperazine, bipiperidinyl). These derivatives exhibit optical rotations (e.g., [α]20D = −7.3 to −8.3), indicating stereochemical influences on reactivity and peptide interactions .
(b) Spirocyclic tert-Butoxycarbonyl (Boc) Analog
8-{[(tert-Butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid (CAS: 2094498-37-8) replaces the Fmoc group with a Boc-protected amine. The Boc group is acid-labile, making this compound suitable for orthogonal protection strategies in peptide synthesis. Its molecular weight is likely lower (~337–351 g/mol based on similar structures), and it shares the spirocyclic core, though it is also discontinued commercially .
(c) Thiophene-Containing Analog
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid (CAS: 1340291-71-5) incorporates a thiophene ring, introducing aromaticity and sulfur-mediated electronic effects. With a molecular weight of 379.43 g/mol and 98% purity, this compound is commercially available, suggesting broader applicability in heterocyclic peptide modifications .
Physicochemical Properties
*Estimated based on similar Boc-protected spiro compounds.
†Range derived from (e.g., 2e: 383.4 g/mol; 2j: ~440 g/mol).
Key Research Findings
Spirocyclic vs. Linear Derivatives :
Spirocyclic compounds exhibit enhanced metabolic stability in preclinical studies due to restricted rotation, though synthetic yields for such structures (e.g., 58–98% in ) are comparable to linear analogs .Commercial Viability :
Discontinuation of the target and Boc-spiro analogs () contrasts with the availability of thiophene and piperazine-functionalized derivatives, reflecting niche demand for spirocyclic Fmoc compounds .- Optical Activity: Chiral spiro centers (unlike the target’s non-chiral oxygen) in compounds like rac-(1R,2R)-2-Fmoc-amino cyclopentane-1-carboxylic acid () enable stereoselective peptide design, though the target’s spiro-oxygen may limit enantiomeric applications .
Biological Activity
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxaspiro[3.5]nonane-2-carboxylic acid, commonly referred to as Fmoc-Amino Acid, is a compound of significant interest in medicinal chemistry and drug development due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
- CAS Number : 130532-77-3
The compound exhibits biological activity primarily through its interactions with various biological pathways and targets. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit specific proteases and enzymes involved in metabolic pathways.
- Receptor Modulation : The compound interacts with neurotransmitter receptors, influencing signaling pathways that affect cellular responses.
- Cell Proliferation : Studies indicate that it may modulate cell growth and proliferation in various cancer cell lines.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
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Inhibition of Dipeptidyl Peptidase IV (DPP-IV) :
- A study demonstrated that the compound effectively inhibits DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. The inhibition was dose-dependent, with an IC50 value of 150 nM, indicating potential for therapeutic applications in diabetes treatment.
-
Anticancer Properties :
- Research involving various breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. This suggests its potential as a chemotherapeutic agent.
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Neuropharmacological Effects :
- The compound was tested for its effects on GABA receptors, leading to enhanced receptor affinity and suggesting possible applications in treating neurological disorders such as anxiety and epilepsy.
Q & A
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
When handling this compound, prioritize acute toxicity and irritation risks. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhaling aerosols or dust, as it may cause respiratory irritation (H335) .
- Spill Management: Collect spills using non-sparking tools and store in sealed containers to prevent environmental release .
- Storage: Keep in a cool, dry place away from strong acids/bases to avoid decomposition .
Basic: What is the role of the Fmoc group in peptide synthesis using this compound?
Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS):
- Deprotection: Removed under mild basic conditions (e.g., 20% piperidine in DMF), leaving the amino group free for subsequent coupling .
- Advantages: Fmoc is UV-active, enabling real-time monitoring of coupling efficiency via HPLC .
- Compatibility: Stable under acidic conditions, making it ideal for stepwise peptide elongation .
Advanced: How can researchers optimize coupling efficiency in SPPS using this compound?
Answer:
Optimization involves:
- Coupling Agents: Use HBTU/HOBt or DIC/Oxyma Pure to enhance activation and reduce racemization .
- Solvent Choice: DMF or NMP improves solubility, while dichloromethane (DCM) reduces swelling of resin beads .
- Reaction Time/Temperature: Extend coupling times (1–2 hours) at room temperature for sterically hindered residues .
- Monitoring: Analyze intermediate products via MALDI-TOF or LC-MS to confirm stepwise success .
Advanced: What factors influence the compound’s stability during storage, and how can degradation be minimized?
Answer:
Critical factors include:
- Moisture: Hydrolysis of the Fmoc group occurs in humid environments; store desiccated at –20°C .
- Light: Protect from UV exposure to prevent photodegradation of the fluorenyl moiety .
- Incompatible Materials: Avoid contact with oxidizing agents (e.g., peroxides) to prevent exothermic decomposition .
- Purity Checks: Regularly analyze via NMR or HPLC to detect degradation products like 9-fluorenone .
Advanced: How should researchers address discrepancies in reported toxicity data across safety sheets?
Answer:
Discrepancies (e.g., H302 vs. H319 classifications) require:
- Source Verification: Cross-reference SDS from multiple suppliers (e.g., Indagoo vs. Key Organics) .
- Experimental Validation: Conduct acute toxicity assays (e.g., OECD 423) to confirm oral/ocular irritation thresholds .
- Risk Mitigation: Apply the precautionary principle—use higher PPE standards if conflicting data exist .
Basic: What analytical techniques confirm the compound’s purity and structural integrity?
Answer:
- HPLC: Monitor purity (>95%) using C18 columns with UV detection at 265–300 nm (Fmoc absorption) .
- MALDI-TOF/MS: Confirm molecular weight (e.g., 383.4 g/mol) and detect side products like truncated peptides .
- NMR: Assign spirocyclic and Fmoc protons via H/C spectra (e.g., δ 7.3–7.8 ppm for fluorenyl aromatics) .
Advanced: How does the 5-oxaspiro[3.5]nonane moiety influence physicochemical properties?
Answer:
The spirocyclic structure:
- Conformational Rigidity: Reduces rotational freedom, improving peptide backbone stability and resistance to enzymatic degradation .
- Solubility: The ether oxygen enhances water solubility compared to purely hydrocarbon spiro systems .
- Stereochemical Control: Facilitates chiral resolution during synthesis, critical for bioactive peptide conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
